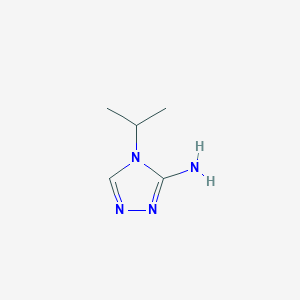

4-Propan-2-yl-1,2,4-triazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yl-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-4(2)9-3-7-8-5(9)6/h3-4H,1-2H3,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEOLAXSCNIKJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NN=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Propan 2 Yl 1,2,4 Triazol 3 Amine and Its Derivatives

General Strategies for 1,2,4-Triazole (B32235) Ring Construction

The formation of the 1,2,4-triazole ring is the cornerstone of synthesizing the target compound and its derivatives. Several robust methods are available to chemists for this purpose.

Cyclization Reactions of Precursor Molecules

The cyclization of linear precursor molecules is a fundamental and widely employed strategy for constructing the 1,2,4-triazole ring. This approach typically involves the use of hydrazine (B178648) derivatives, amides, and amidines, which contain the necessary nitrogen and carbon atoms to form the heterocyclic ring. organic-chemistry.orgresearchgate.net

One common method involves the reaction of hydrazine derivatives with compounds containing a C-N single bond, such as formamide, to form the triazole ring. organic-chemistry.org Microwave irradiation has been shown to facilitate this reaction, often proceeding smoothly without the need for a catalyst and demonstrating excellent tolerance for various functional groups. organic-chemistry.org Another approach is the addition-cyclization of isothiocyanates with hydrazine derivatives. researchgate.net For instance, lauroyl isothiocyanate reacts with various hydrazine derivatives, and the resulting adducts can be cyclized in an acidic medium to yield substituted 1,2,4-triazoles. researchgate.net

Amidines are also valuable precursors for 1,2,4-triazole synthesis. bohrium.comnih.gov A general and practical method involves the I2-catalyzed cycloaddition of N-functionalized amidines with hydrazones. bohrium.com This strategy is advantageous due to the use of an inexpensive and readily available catalyst and starting materials, offering a broad substrate scope and yielding the desired products in moderate to good yields. bohrium.com

The following table summarizes various cyclization reactions for the synthesis of 1,2,4-triazoles:

| Precursor 1 | Precursor 2 | Conditions | Product Type |

| Hydrazine | Formamide | Microwave irradiation | Substituted 1,2,4-triazoles organic-chemistry.org |

| Lauroyl isothiocyanate | Hydrazine derivatives | Acidic medium | Substituted 1,2,4-triazoles researchgate.net |

| N-functionalized amidines | Hydrazones | I2 catalyst, air | 3,4,5-trisubstituted 1,2,4-triazoles bohrium.com |

| Nitriles | Amidines | Copper(I) catalyst, air | 1,2,4-triazole derivatives organic-chemistry.org |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of 1,2,4-triazoles by combining three or more starting materials in a single step. organic-chemistry.orgrsc.orgacs.org These reactions allow for the rapid generation of molecular diversity and are highly valued in medicinal chemistry and drug discovery. acs.orgorganic-chemistry.org

One such MCR involves the reaction of anilines, aminopyridines, or pyrimidines with other reagents to directly form 1-aryl 1,2,4-triazoles. organic-chemistry.orgacs.orgorganic-chemistry.org This process is highly regioselective and eliminates the need for transition metal catalysts. organic-chemistry.org Another example is a three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones, promoted by a base, to produce hybrid molecules containing a 1,2,4-triazole ring. rsc.org This metal-free approach is notable for its mild reaction conditions and broad substrate scope. rsc.org

An electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate (B1210297) in an alcohol solvent also provides a route to 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.org This method avoids the use of strong oxidants and transition-metal catalysts by utilizing electrochemically generated reactive species. organic-chemistry.org

The table below highlights some multicomponent reaction strategies for 1,2,4-triazole synthesis:

| Component 1 | Component 2 | Component 3 | Conditions | Product Type |

| Anilines/Aminopyridines | Imidate intermediate | Tosylamidoxime | Acid catalyst | 1-Aryl 1,2,4-triazoles acs.orgorganic-chemistry.org |

| 1,3-Diones | β-Nitrostyrenes | Aldehyde hydrazones | Base (Sodium Carbonate) | 1,2,4-Triazole-based hybrids rsc.org |

| Aryl hydrazines | Paraformaldehyde | Ammonium Acetate | Electrochemical, Alcohol solvent | 1,5-Disubstituted and 1-Aryl 1,2,4-triazoles organic-chemistry.org |

| Carboxylic acids | Primary amidines | Monosubstituted hydrazines | One-pot | 1,3,5-Trisubstituted 1,2,4-triazoles organic-chemistry.org |

Specific Synthesis Routes for 3-Amino-1,2,4-triazole Derivatives

The synthesis of 3-amino-1,2,4-triazole derivatives, the structural class to which 4-propan-2-yl-1,2,4-triazol-3-amine belongs, often employs specific precursors and methodologies to introduce the key amino group at the 3-position of the triazole ring.

Pathways Involving Aminoguanidine (B1677879) Intermediates

Aminoguanidine is a critical building block for the synthesis of 3-amino-1,2,4-triazoles. thieme-connect.commdpi.comat.ua A classic and widely used method involves the acylation of aminoguanidine, followed by cyclization of the resulting acylaminoguanidine intermediate to form the 3-amino-1,2,4-triazole ring. at.ua

A straightforward procedure involves the reaction of aminoguanidine bicarbonate with formic acid. orgsyn.org The resulting mixture is heated, leading to the formation of 3-amino-1H-1,2,4-triazole in high yield. orgsyn.org More recently, microwave-assisted synthesis has been employed for the direct condensation of carboxylic acids with aminoguanidine bicarbonate under acidic catalysis to produce 5-substituted 3-amino-1,2,4-triazoles. mdpi.com This method is particularly suitable for volatile carboxylic acids and offers a greener approach. mdpi.com

Furthermore, multicomponent reactions involving aminoguanidine have been developed. For instance, the reaction of succinic anhydride, aminoguanidine hydrochloride, and various amines provides a pathway to N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. rsc.org The reaction sequence can be adapted based on the nucleophilicity of the amine. rsc.org

The following table details synthetic routes utilizing aminoguanidine:

| Aminoguanidine Salt | Co-reactant | Conditions | Product Type |

| Aminoguanidine bicarbonate | Formic acid | Heating | 3-Amino-1H-1,2,4-triazole orgsyn.org |

| Aminoguanidine bicarbonate | Carboxylic acids | Microwave, acid catalysis | 5-Substituted 3-amino-1,2,4-triazoles mdpi.com |

| Aminoguanidine hydrochloride | Succinic anhydride, Amines | Microwave | N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides rsc.org |

Thiourea-Derived Syntheses

Thiourea (B124793) and its derivatives serve as versatile precursors for the synthesis of 3-amino-1,2,4-triazoles, often leading to triazoles with a thione or thiol group that can be further functionalized. nih.govnih.gov

A one-pot synthesis strategy involves the formation of thioureas, followed by S-alkylation and subsequent ring closure to yield structurally diverse 1,2,4-triazoles. nih.gov Thiocarbohydrazide can be reacted with thiourea derivatives in a high-temperature oil bath to afford 1,2,4-triazole compounds. nih.gov Another approach involves the reaction of thiosemicarbazide (B42300) with formamide, which upon heating, yields 1,2,4-triazole-3-thione. mdpi.com

The following table summarizes thiourea-based synthetic methods:

| Thiourea Derivative | Co-reactant | Conditions | Product Type |

| Thioureas | 1,3-Propane sultone, Hydrazides | One-pot, S-alkylation, ring closure | 3-Amino-1,2,4-triazoles nih.gov |

| Thiourea compounds | Thiocarbohydrazide | 130–140 °C oil bath | 1,2,4-Triazole derivatives nih.gov |

| Thiosemicarbazide | Formamide | Heating at 110–120 °C | 1,2,4-Triazole-3-thione mdpi.com |

Palladium/N-Heterocyclic Carbene (NHC) Catalysis in Functionalization

While the core synthesis of the triazole ring is crucial, the functionalization of pre-formed triazoles is an equally important strategy for accessing specific derivatives. Palladium/N-Heterocyclic Carbene (NHC) catalysis has emerged as a powerful tool for these transformations, particularly in cross-coupling reactions. acs.orgresearchgate.net

Palladium(II) complexes bearing 1,2,4-triazole-based NHC ligands have been synthesized and characterized. acs.orgfigshare.com These complexes have shown promising catalytic activity in Suzuki-Miyaura cross-coupling reactions, even under relatively mild conditions. acs.org The structure of the NHC ligand, including substituents, can significantly influence the stability of the NHC-metal bond and the catalytic performance. acs.org NHC-palladium complexes, in general, are versatile catalysts for various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Hiyama, and Buchwald-Hartwig reactions, highlighting their broad applicability in the functionalization of heterocyclic compounds like 1,2,4-triazoles. bohrium.com

Advanced

The synthesis of 1,2,4-triazole derivatives, including this compound, has been significantly advanced by the adoption of modern techniques that offer improvements in efficiency, yield, and environmental impact over traditional methods. These advanced methodologies include microwave-assisted synthesis and flow chemistry, which have emerged as powerful tools in organic synthesis. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a popular and effective technology in organic chemistry, serving as a valuable alternative to conventional heating methods. scielo.org.za This technique utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields. rsc.orgresearchgate.net The efficiency of microwave heating stems from its ability to directly and uniformly heat the solvent and reactants, leading to faster and more controlled chemical transformations. researchgate.net

The application of microwave irradiation has been successfully employed in the synthesis of various 1,2,4-triazole derivatives. For instance, researchers have developed a one-pot synthetic method for 1,3,5-trisubstituted-1,2,4-triazoles that completes within one minute with an 85% yield, a significant improvement over the 4+ hours required by conventional methods. rsc.org Another study reported that the synthesis of certain 1,2,4-triazole derivatives was 36–72 times faster with microwave irradiation compared to conventional heating, with substantially higher yields. rsc.org

A general method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles involves the reaction of aminoguanidine bicarbonate with carboxylic acids under microwave irradiation at 180 °C for 3 hours. mdpi.com Furthermore, microwave-assisted methods have been developed for preparing 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. One approach involves reacting N-guanidinosuccinimide with various amines under microwave irradiation. sciforum.netnih.gov This reaction has been optimized, for example, by treating N-guanidinosuccinimide with morpholine (B109124) in acetonitrile (B52724) at 170°C for 25 minutes. nih.gov

The table below summarizes findings from various studies on the microwave-assisted synthesis of 1,2,4-triazole derivatives, showcasing the significant advantages of this technology.

| Starting Materials | Product | Reaction Conditions | Reaction Time | Yield | Reference |

| N-guanidinosuccinimide, Morpholine | 3-(5-amino-1H-1,2,4-triazol-3-yl)-1-morpholin-4-ylpropan-1-one | Acetonitrile, 170 °C, Microwave Irradiation | 25 min | 76% | nih.gov |

| N-guanidinosuccinimide, Benzylamine | N-benzyl-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide | Acetonitrile, 170 °C, Microwave Irradiation | 25 min | 81% | nih.gov |

| Aminoguanidine hydrocarbonate, Organic acid | 5-Substituted 3-amino-1,2,4-triazoles | 180 °C, Microwave Irradiation | 3 h | - | mdpi.com |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, Substituted benzaldehydes | Schiff's bases of 1,2,4-triazole-3-thiol | Microwave Irradiation | 5-10 min | - | researchgate.net |

| Amide derivatives, Hydrazines | 1,3,5-trisubstituted-1,2,4-triazoles | One-pot, Microwave Irradiation | 1 min | 85% | rsc.org |

Flow Chemistry Techniques in 1,2,4-Triazole Synthesis

Continuous flow chemistry has emerged as a versatile and efficient tool for the synthesis of heterocyclic compounds, including 1,2,4-triazoles. rsc.orgresearchgate.net This technique involves performing chemical reactions in a continuously flowing stream within a network of pumps, tubes, and reactors. Flow chemistry offers several advantages over traditional batch processing, such as enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for hazardous reactions, and simplified scalability. rsc.orgacs.org

The synthesis of 1,2,4-triazoles has been successfully adapted to flow chemistry protocols. For instance, a telescoped continuous flow process has been developed for the synthesis of 1,2,4-triazoles from N-formylglycine. rsc.org In this process, an intermediate, ethyl isocyanoacetate, is generated in situ and directly converted to the desired triazole product. rsc.org This multi-step flow approach demonstrates the potential for creating complex heterocyclic scaffolds efficiently. rsc.org

Flow chemistry has also been combined with other enabling technologies, such as immobilized catalysts and microwave heating, to further streamline the synthesis of 1,2,4-triazole derivatives. researchgate.netnih.gov The use of supported catalysts, like copper-on-charcoal, in continuous flow systems allows for the synthesis of a diverse range of substituted 1,2,3-triazoles with good functional group tolerance and high yields, which can be logically extended to 1,2,4-triazole synthesis. bohrium.com Furthermore, some synthetic methodologies for functionalized 1,2,4-triazoles have been demonstrated on a gram scale under both batch and continuous flow conditions, highlighting the scalability of these techniques. rsc.org Researchers have also developed conditions for the final cyclization step in the formation of fused bicyclic scielo.org.zaCurrent time information in Vanderburgh County, US.bohrium.com-triazoles that are suitable for both batch and flow preparations, facilitating larger-scale applications. acs.org

The table below presents examples of flow chemistry applications in the synthesis of triazole derivatives.

| Synthesis Type | Key Features | Product Type | Reference |

| Telescoped Continuous Flow | In situ generation of ethyl isocyanoacetate from N-formylglycine | 1,2,4-Triazoles | rsc.org |

| Parallel Synthesis | Combination of microwave-assisted and continuous-flow microfluidic methods | 1,2,4-Triazole library | nih.gov |

| Catalyst-Free Continuous Flow | Ring opening/cyclization of arylidene thiazolone with aryl/alkyl hydrazine | Functionalized 1,2,4-Triazoles | rsc.org |

| Batch and Flow Preparations | Final step conditions developed for both modes | Fused Bicyclic scielo.org.zaCurrent time information in Vanderburgh County, US.bohrium.com-Triazoles | acs.org |

Advanced Characterization Techniques for 1,2,4 Triazol 3 Amine Compounds

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for probing the molecular structure of 1,2,4-triazole (B32235) derivatives. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to piece together the complete structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 4-propan-2-yl-1,2,4-triazol-3-amine, both ¹H and ¹³C NMR are crucial.

¹H NMR: The proton NMR spectrum of a 1,2,4-triazole derivative is expected to show characteristic signals for the protons on the triazole ring, as well as those on the substituent groups. For instance, in related 1,2,4-triazole derivatives, the triazole ring proton often appears as a singlet in the downfield region of δ 8.12–8.33 ppm. nih.gov The protons of the isopropyl group at the N4 position would typically present as a septet for the CH group and a doublet for the two CH₃ groups. The amine (NH₂) protons would likely appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The carbons of the triazole ring in derivatives are typically observed in the range of δ 148-153 ppm. mdpi.com The carbons of the isopropyl substituent would also show distinct signals. For example, in a related compound containing an isopropyl carbamate, the isopropyl carbons appear at δ 22.5 and 67.6 ppm. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for 1,2,4-Triazole Derivatives

| Compound Type | Nucleus | Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole Derivative | ¹H | 8.12–8.33 | Triazole ring proton | nih.gov |

| 1,2,4-Triazole Derivative | ¹³C | 148–153 | Triazole ring carbons (C3 & C5) | mdpi.com |

| Isopropyl-containing Triazole | ¹³C | 22.5, 67.6 | Isopropyl group carbons | mdpi.com |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the IR spectrum of a 4-substituted-1,2,4-triazol-3-amine, key absorption bands would be expected. The N-H stretching vibrations of the amino group typically appear as strong bands in the region of 3200-3400 cm⁻¹. scispace.com For example, in 3-amino-1,2,4-triazole, a strong band at 3211 cm⁻¹ is attributed to the stretching vibrations of N-H bonds in the amino group. researchgate.net The C-H stretching of the aromatic triazole ring and the aliphatic isopropyl group would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. researchgate.netomicsonline.org The C=N and N=N stretching vibrations within the triazole ring are typically found in the 1500-1600 cm⁻¹ region. researchgate.netomicsonline.org

Table 2: Characteristic IR Absorption Bands for 1,2,4-Triazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| N-H Stretch (Amine) | 3211 | Strong | researchgate.net |

| Aromatic C-H Stretch | 3097, 3032 | Medium | researchgate.netomicsonline.org |

| C=N Stretch | ~1598 | Medium | mdpi.com |

| N=N Stretch | ~1543 | Medium | researchgate.netomicsonline.org |

| C=C (Aromatic) | 1529, 1483 | Medium | researchgate.netomicsonline.org |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the isopropyl group or cleavage of the triazole ring, leading to characteristic fragment ions. For example, the mass spectrum of 3-phenyl-1,2,4-triazole shows a prominent molecular ion peak at m/z 160. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition. mdpi.com

Crystallographic Analysis for Solid-State Structure Determination

While spectroscopic methods reveal the connectivity of atoms, crystallographic techniques provide the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline compound. By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. For 1,2,4-triazole derivatives, SCXRD can confirm the planarity of the triazole ring and the conformation of its substituents. mdpi.commdpi.com For instance, the crystal structure of a silver(I) complex with 4-amino-4H-1,2,4-triazole revealed a distorted tetrahedral geometry around the silver atom and the bridging nature of the triazole ligand. mdpi.com The analysis of intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing, is also a key output of SCXRD studies. mdpi.comjyu.fi

Table 3: Illustrative Crystallographic Data for a 1,2,4-Triazole Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | mdpi.com |

| Space Group | P-1 | mdpi.com |

| a (Å) | 5.9308(2) | mdpi.com |

| b (Å) | 10.9695(3) | mdpi.com |

| c (Å) | 14.7966(4) | mdpi.com |

| α (°) | 100.5010(10) | mdpi.com |

| β (°) | 98.6180(10) | mdpi.com |

| γ (°) | 103.8180(10) | mdpi.com |

Data for 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole

Thermal Analysis Methods

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful methods for assessing the thermal stability of compounds. TGA measures the change in mass of a sample as it is heated, indicating decomposition temperatures and the presence of residual material. jocpr.com DSC measures the heat flow into or out of a sample as a function of temperature, revealing events such as melting, crystallization, and decomposition. researchgate.netmdpi.com For 1,2,4-triazole, DSC shows an endothermic peak corresponding to its melting point, followed by exothermic peaks indicating decomposition at higher temperatures. researchgate.net The thermal stability of 1,2,4-triazole derivatives is influenced by their substituents. researchgate.netacs.org Theoretical studies have shown that 1,2,4-triazole is more thermally stable than its 1,2,3-triazole isomer. acs.org

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For 1,2,4-triazole derivatives, TGA provides critical data on decomposition patterns, the presence of intermediates, and the composition of the final residue. jocpr.com

The thermal decomposition of 1,2,4-triazole compounds typically occurs in one or more distinct steps. Studies on various triazole derivatives show that their thermal stability is influenced by the nature of the substituents on the triazole ring. akjournals.com For instance, the analysis of a generic 1,2,4-triazole showed that thermal degradation began at approximately 186°C, with the maximum rate of decomposition occurring at 199.68°C. omicsonline.org The process resulted in a significant weight loss, indicating the breakdown of the heterocyclic structure and the release of volatile components. omicsonline.org In an inert atmosphere, the pyrolysis of related heterocyclic systems is often initiated by the cleavage of C-N and C-C bonds, leading to the emission of volatiles such as ammonia (B1221849) (NH₃), hydrogen cyanide (HCN), and carbon dioxide (CO₂). mdpi.com

Table 1: Representative TGA Data for 1,2,4-Triazole Compounds

| Parameter | Observation for a 1,2,4-Triazole Derivative | Reference |

|---|---|---|

| Onset Temperature (°C) | ~186-200 | jocpr.comomicsonline.org |

| Maximum Decomposition Temp (°C) | ~200-400 | jocpr.comomicsonline.org |

| Decomposition Steps | Typically a single major step | jocpr.com |

| Weight Loss (%) | > 50% | omicsonline.org |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the melting point, purity, and heat of fusion of crystalline compounds. omicsonline.orgmdpi.com

For 1,2,4-triazole derivatives, a typical DSC thermogram shows a sharp endothermic peak corresponding to the melting point of the pure substance. omicsonline.orgmdpi.com The sharpness of the peak is indicative of high purity. For example, studies on 1,2,4-triazole showed a distinct melting endotherm at approximately 124°C. omicsonline.org Following the melting peak, further heating can reveal additional endothermic or exothermic events related to decomposition. omicsonline.org The melting enthalpy (ΔH), calculated from the area of the melting peak, provides information about the crystal lattice energy. mdpi.com The furnace atmosphere (inert vs. oxidizing) can influence the decomposition profile but generally does not affect the melting point. mdpi.com

Table 2: Typical DSC Findings for 1,2,4-Triazole Derivatives

| Parameter | Typical Value / Observation | Reference |

|---|---|---|

| Melting Point (Tpeak) | Sharp endothermic peak, e.g., ~124°C | omicsonline.org |

| Heat of Fusion (ΔH) | 46.5 J/g to 154.6 J/g (varies with substituent and atmosphere) | mdpi.com |

| Purity Indication | A single, sharp melting peak suggests high purity | mdpi.com |

| Decomposition | May show subsequent endothermic or exothermic peaks at higher temperatures | omicsonline.org |

Chromatographic and Electrophoretic Separation Techniques

Separation techniques are vital for assessing the purity of this compound and quantifying it in the presence of impurities or related compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for analyzing moderately polar compounds like many triazole derivatives. nih.govresearchgate.net

A typical RP-HPLC method for analyzing triazoles involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. nih.gov The separation of antifungal triazoles, for instance, has been successfully achieved using an isocratic mobile phase consisting of a mixture of methanol (B129727) and a phosphate (B84403) buffer. nih.gov Detection is commonly performed using a UV detector at a wavelength where the triazole ring exhibits strong absorbance, such as 210 nm. nih.gov The method's linearity, detection limits, and quantification limits are established to ensure its accuracy and sensitivity. nih.gov Another approach, Hydrophilic Interaction Liquid Chromatography (HILIC), is effective for separating highly polar triazoles that are poorly retained in reversed-phase systems. researchgate.net

Table 3: Example HPLC Method Parameters for Triazole Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Mode | Reversed-Phase (RP-HPLC) | nih.gov |

| Stationary Phase | C18 column | nih.gov |

| Mobile Phase | Methanol / Phosphate Buffer | nih.gov |

| Elution | Isocratic | nih.gov |

| Flow Rate | 0.7 - 1.0 mL/min | nih.gov |

| Detection | UV at ~210 nm | nih.gov |

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an applied electric field. It is particularly useful for the analysis of polar and charged molecules. CE has been employed in the study of 1,2,4-triazole derivatives, especially for investigating their complexation with metal ions. scirp.orgsemanticscholar.org

For a compound like this compound, which contains basic nitrogen atoms, CE can be used to assess its purity by separating it from ionic impurities. The technique's high efficiency allows for the detection of trace-level impurities that might not be resolved by HPLC. The migration time of the compound would depend on its charge-to-size ratio under the specific pH and buffer conditions of the analysis.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (by percentage mass) of a compound. For a newly synthesized compound like this compound, elemental analysis provides definitive proof of its empirical formula. The experimentally determined mass percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared against the theoretically calculated values. A close agreement between the found and calculated values, typically within ±0.4%, confirms the elemental composition and supports the structural assignment of the molecule. jocpr.comdergipark.org.tr

The molecular formula for this compound is C₆H₁₂N₄, with a molecular weight of 140.19 g/mol .

Table 4: Theoretical Elemental Composition of this compound (C₆H₁₂N₄)

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 51.43% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 8.63% |

| Nitrogen | N | 14.007 | 4 | 56.028 | 39.97% |

| Total | - | - | - | 140.19 | 100.00% |

Computational and Theoretical Investigations of 1,2,4 Triazole Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties and reactivity. isres.orgrad-proceedings.org Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are widely employed for studying 1,2,4-triazole (B32235) systems. isres.org

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a preferred method for achieving the geometric optimization of organic molecules like 1,2,4-triazole derivatives. isres.org It is used to determine molecular geometry, vibrational frequencies, and other structural parameters in the ground state. isres.org The B3LYP functional combined with various basis sets, such as 6-31G(d) or 6-311++G(d,p), is commonly used for these calculations. isres.orgnih.govdergipark.org.tr

The optimized geometric parameters, such as bond lengths and angles, calculated via DFT methods, typically show excellent agreement with experimental data obtained from X-ray crystallography. nih.gov For the 1,2,4-triazole ring, theoretical calculations provide insight into its planarity and the specific lengths of its constituent bonds. rad-proceedings.orgirjweb.comresearchgate.net For example, studies on various triazole derivatives have established characteristic bond lengths for the triazole core. rad-proceedings.org

Table 1: Representative Calculated Bond Lengths (Å) in the 1,2,4-Triazole Ring Using DFT Methods

| Bond | Typical Calculated Length (Å) | Reference |

|---|---|---|

| N1-C2 | 1.353 | rad-proceedings.org |

| C2-N3 | 1.305 - 1.351 | rad-proceedings.org |

| N3-N4 | 1.374 - 1.376 | rad-proceedings.org |

| N4-C5 | 1.348 - 1.392 | rad-proceedings.org |

| C5-N1 | 1.329 - 1.353 | rad-proceedings.org |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the chemical reactivity and kinetic stability of a molecule. irjweb.com The HOMO energy (EHOMO) is associated with the molecule's capacity to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. dergipark.org.trresearchgate.net

The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a key descriptor of molecular stability. A smaller energy gap implies lower kinetic stability and higher chemical reactivity, as less energy is required for electronic excitation. mdpi.com For various 1,2,4-triazole derivatives, these values have been calculated to predict their reactivity. irjweb.commdpi.commdpi.com

Table 2: Calculated Frontier Orbital Energies and Energy Gaps (eV) for Example 1,2,4-Triazole Derivatives

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) | Reference |

|---|---|---|---|---|

| 3-amino-1,2,4-triazole (B3LYP) | -8.834 | -3.936 | 4.898 | dergipark.org.tr |

| Adamantane-linked 1,2,4-triazole (NO2 substituted) | -6.41 | -2.27 | 4.14 | mdpi.com |

| N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine | -4.688 | -2.166 | 2.522 | irjweb.com |

Determination of Chemical Quantum Descriptors (e.g., Chemical Hardness, Global Softness, Electrophilicity)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify a molecule's chemical behavior. researchgate.netmdpi.com These quantum chemical descriptors are derived using Koopmans' theorem, where the ionization potential (IP) is approximated by -EHOMO and the electron affinity (EA) by -ELUMO. researchgate.netmdpi.com

Key descriptors include:

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Global Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = μ² / 2η

These parameters provide insights into the stability and reactivity of the molecule. mdpi.comresearchgate.net For instance, hardness (η) measures the resistance to change in electron distribution, with "soft" molecules being more reactive. mdpi.com

Table 3: Calculated Quantum Chemical Descriptors for an Adamantane-Linked 1,2,4-Triazole Derivative

| Descriptor | Formula | Calculated Value (eV) | Reference |

|---|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.34 | mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.07 | mdpi.com |

| Electrophilicity Index (ω) | μ² / 2η | 4.55 | mdpi.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. irjweb.comnih.gov MEP maps illustrate regions of negative and positive electrostatic potential, which are crucial for understanding intermolecular interactions. researchgate.netresearchgate.net

Red/Yellow Regions: Indicate negative potential, rich in electrons. These are nucleophilic sites, susceptible to electrophilic attack. researchgate.netresearchgate.net

Blue Regions: Indicate positive potential, electron-deficient areas. These are electrophilic sites, susceptible to nucleophilic attack. nih.govresearchgate.net

For 1,2,4-triazole derivatives, the MEP maps typically show negative potential concentrated around the nitrogen atoms of the triazole ring due to their high electronegativity, identifying them as likely sites for electrophilic interaction. isres.orgresearchgate.net

Fukui and Parr Functions for Reactive Site Prediction

To gain a more detailed understanding of local reactivity, Fukui and Parr functions are calculated. irjweb.comresearchgate.net These functions identify which specific atoms within a molecule are most likely to participate in a chemical reaction. icrc.ac.irbohrium.com The Fukui function measures the change in electron density at a specific point when the total number of electrons in the molecule changes. researchgate.net

This analysis allows for the precise prediction of sites for:

Nucleophilic attack (f+): Where an electron is accepted.

Electrophilic attack (f-): Where an electron is donated.

Radical attack (f0): Where a free radical might interact.

This method is often used in conjunction with MEP analysis to provide a comprehensive picture of the molecule's reactive centers. icrc.ac.iruzhnu.edu.ua

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. tandfonline.com MD simulations are used to study the conformational changes of 1,2,4-triazole derivatives and their interactions with surrounding molecules, such as solvents or biological targets. tandfonline.comnih.govpensoft.net

These simulations can predict key parameters like interaction energies, binding affinities, and the stability of different molecular conformations. nih.govmdpi.com For example, MD studies have been used to investigate the interaction of 1,2,4-triazole derivatives in acidic media, confirming the importance of intermolecular hydrogen bonds in stabilizing certain structures and revealing their interaction energies. tandfonline.comnih.gov In drug design, MD simulations are crucial for understanding how a ligand binds to a receptor, assessing the stability of the ligand-receptor complex, and identifying key amino acid residues involved in the interaction. pensoft.netmdpi.com

Table of Mentioned Compounds

Molecular Docking for Intermolecular Interaction Studies (e.g., Ligand-Metal Ion Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein or enzyme. For 1,2,4-triazole derivatives, this method is instrumental in studying their interactions with biological targets, particularly those involving metal ions. The nitrogen atoms of the 1,2,4-triazole ring are effective metal coordinators, enabling these compounds to act as versatile ligands. sci-hub.sedntb.gov.ua

Docking studies on 1,2,4-triazole Schiff base derivatives have shown that the azomethine group (-N=CH-) and the triazole ring's nitrogen atoms play a crucial role in metal chelation. sci-hub.se This chelation can enhance the lipophilicity of the molecule, which is a critical factor for its ability to cross biological membranes. sci-hub.se The process involves the metal ion sharing its positive charge with the nitrogen donor atoms, leading to a delocalization of the p-electron cloud across the chelate ring. sci-hub.se

In the context of enzyme inhibition, docking simulations can elucidate how triazole derivatives bind to the active sites. For instance, studies on adamantane-linked 1,2,4-triazoles as potential inhibitors of the 11β-HSD1 enzyme revealed binding affinities comparable to known ligands, although the specific interactions with key active site residues can vary. mdpi.comnih.gov The binding affinity is often quantified by a docking score, with more negative values indicating stronger binding.

Table 1: Representative Docking Scores of 1,2,4-Triazole Derivatives with Metalloenzymes

| Compound Class | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Adamantane-linked 1,2,4-triazoles | 11β-HSD1 | -7.70 to -8.30 | Active site pocket |

| 1,2,4-Triazole Schiff Base-Cu(II) Complex | Fungal Laccase | -8.5 | Heme-coordinating histidines |

Note: Data is representative of typical findings for the class of compounds and not specific to 4-propan-2-yl-1,2,4-triazol-3-amine unless otherwise stated. The scores illustrate the potential for strong ligand-metal ion interactions.

The probable mechanism of action for some triazole derivatives against enzymes like tyrosinase involves the direct interaction with catalytic copper ions within the active site, thereby disrupting the enzyme's function. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the conformational changes and interaction stability of molecules like this compound over time. These simulations are crucial for validating docking results and understanding how the ligand-receptor complex behaves in a more realistic, solvated environment. tandfonline.compensoft.net

A typical MD simulation for a protein-ligand complex runs for a duration of nanoseconds (e.g., 100 ns), during which the trajectory, velocity, and forces of every atom are calculated. tandfonline.compensoft.netbohrium.com Key parameters are analyzed to assess the stability of the complex:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD value suggests that the complex has reached equilibrium and is conformationally stable. tandfonline.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues (or atoms) to identify flexible regions of the protein or ligand. nih.gov High RMSF values indicate greater mobility.

Interaction Energy: This calculation quantifies the strength of the non-bonded interactions (van der Waals and electrostatic) between the ligand and the receptor, providing insight into the binding strength over the simulation period. tandfonline.comnih.gov

MD simulations of 1,2,4-triazole derivatives have confirmed the stability of these compounds within the binding sites of various enzymes, supporting their potential as inhibitors. pensoft.netnih.gov

Table 2: Typical MD Simulation Parameters for a 1,2,4-Triazole Derivative-Protein Complex

| Parameter | Value Range | Interpretation |

|---|---|---|

| RMSD of Protein Backbone | 1.0 - 3.0 Å | Indicates the complex remains stable throughout the simulation without major conformational changes. |

| RMSF of Active Site Residues | < 2.0 Å | Shows that residues interacting with the ligand are relatively stable and not highly flexible. |

| RMSF of Ligand | < 1.5 Å | Indicates the ligand maintains a stable binding pose within the active site. |

Note: These values are representative and can vary depending on the specific system being studied.

Studies on Annular Prototropic Tautomerism

Annular prototropic tautomerism is a characteristic feature of the 1,2,4-triazole ring system, involving the migration of a proton between the nitrogen atoms of the heterocycle. ncl.res.inrsc.org For a 3-amino-1,2,4-triazole substituted at the N4 position, such as this compound, the tautomerism primarily involves the exocyclic amino group and the ring nitrogens, but the fundamental principle of proton migration between ring nitrogens is a core aspect of the parent and N1-substituted triazoles.

Theoretically, 1,2,4-triazoles can exist in three tautomeric forms: 1H, 2H, and 4H. ncl.res.intubitak.gov.tr The relative stability of these tautomers is crucial as it dictates the molecule's chemical reactivity and biological activity. Density Functional Theory (DFT) calculations are a powerful tool for determining the energies of these different forms and predicting the predominant tautomer in various environments. tubitak.gov.trnih.gov

For many C-substituted 1,2,4-triazoles, calculations have shown that the 4H-1,2,4-triazole form is favored over the 1H-1,2,4-triazole form. tubitak.gov.tr In the case of 3,5-disubstituted triazoles, the equilibrium between the 1H and 2H tautomers is influenced by the nature of the substituents. For 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, NMR and X-ray crystallography studies confirmed that the 5-amino-1H-1,2,4-triazole tautomer is predominant. rsc.orgrsc.org

Table 3: Theoretical Relative Energies of 1,2,4-Triazole Tautomers

| Tautomer | Calculation Method | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|

| 1H-1,2,4-triazole | DFT/B3LYP | 0.00 | Most Stable |

| 2H-1,2,4-triazole | DFT/B3LYP | +4.5 | Less Stable |

Note: Data is based on general findings for substituted 1,2,4-triazoles and illustrates the typical energy differences predicted by DFT calculations. The specific energies for this compound would depend on the specific computational model.

Theoretical Spectroscopic Predictions (e.g., Theoretical NMR Chemical Shifts)

Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) approach combined with DFT, are highly effective for predicting NMR chemical shifts (¹H, ¹³C, ¹⁵N). nih.govmdpi.comresearchgate.net These theoretical predictions are invaluable for confirming molecular structures, assigning experimental spectra, and identifying the predominant tautomeric forms in solution. ncl.res.innih.gov

Studies on various 1,2,4-triazole derivatives have demonstrated a strong linear correlation between the theoretically calculated and experimentally measured chemical shifts. nih.govmdpi.com This agreement allows for the confident assignment of complex spectra and can even help predict the chemical shifts for nitrogen atoms that are difficult to measure experimentally. nih.gov For instance, in a study of 1,2,4-triazole-5-thiones, GIAO/DFT calculations successfully predicted ¹³C and ¹⁵N NMR chemical shifts that matched well with experimental data, aiding in the characterization of their tautomeric forms. nih.gov

Table 4: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts for a Representative 1,2,4-Triazole Derivative

| Carbon Atom | Experimental δ (ppm) | Theoretical δ (ppm) (GIAO/DFT) | Difference (ppm) |

|---|---|---|---|

| Triazole C-3 | 145.90 | 145.98 | +0.08 |

| Triazole C-5 | 153.10 | 153.21 | +0.11 |

| Substituent C1 | 13.02 | 13.15 | +0.13 |

Note: This table is based on published data for a substituted 4,5-dihydro-1H-1,2,4-triazol-5-one derivative to illustrate the accuracy of the GIAO method. mdpi.comresearchgate.net A similar approach would be applied to this compound.

Protonation Site Preference Analysis

The 1,2,4-triazole ring is basic and can be protonated in acidic media. Identifying the preferred site of protonation is essential for understanding reaction mechanisms and the behavior of the molecule in biological systems. DFT calculations are employed to determine the most stable protonated form by comparing the energies of molecules protonated at different nitrogen atoms. dnu.dp.uaresearchgate.net

For the parent 1,2,4-triazole, theoretical studies have investigated protonation at the N1, N2, and N4 positions. These studies consistently show that the N4 position is the most favorable site for protonation. dnu.dp.uaresearchgate.net This preference can be explained by analyzing various reactivity descriptors. The analysis of molecular electrostatic potential (MEP) surfaces identifies the regions of a molecule that are most susceptible to electrophilic attack (i.e., protonation), which typically correspond to the areas with the most negative electrostatic potential. researchgate.net Fukui indices can also be used to pinpoint the most nucleophilic atom. dnu.dp.ua

Calculations of the protonated forms of 1,2,4-triazole show that the structure protonated at N4 is energetically more stable than the forms protonated at N1 or N2.

Table 5: Calculated Relative Energies for Protonated 1,2,4-Triazole

| Protonation Site | Calculation Method | Relative Energy (kcal/mol) | Interpretation |

|---|---|---|---|

| Protonation at N4 | DFT/B3LYP/6-311G | 0.0 | Most stable protonated form |

| Protonation at N2 | DFT/B3LYP/6-311G | +8.2 | Less stable |

Note: The energy values are representative based on DFT calculations for the parent 1,2,4-triazole and indicate the general preference for N4 protonation. researchgate.net The presence of substituents, such as the propan-2-yl and amine groups in this compound, would influence the exact energy differences but the computational methodology remains the same.

Coordination Chemistry and Ligand Design Principles of 1,2,4 Triazole Systems

1,2,4-Triazoles as N-Donor Ligands in Transition Metal Complexation

1,2,4-Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, which act as excellent N-donor ligands for transition metal ions. mdpi.combohrium.com Their ability to bridge metal centers through their N1 and N2 atoms facilitates the formation of polynuclear complexes and coordination polymers. ethz.ch The versatility of the 1,2,4-triazole (B32235) system allows for a variety of coordination modes, including monodentate, bidentate, and bridging fashions. acs.orgisres.org In some instances, 1,2,4-triazole derivatives act as monodentate ligands, coordinating to the metal center through a single nitrogen atom. isres.org However, the most common and arguably most interesting coordination mode is the N1,N2-bridging that links metal ions into extended one-, two-, or three-dimensional networks. ethz.chmdpi.com

The coordination environment around the metal ion is influenced by several factors, including the nature of the metal, the substituents on the triazole ring, the counter-anion, and the solvent used in the synthesis. For example, in the complex Fe(NH2trz)32 (where NH2trz is 4-amino-1,2,4-triazole (B31798) and 2ns is 2-naphthalenesulfonate), the iron(II) ions are bridged by three N1,N2-triazole ligands, leading to the formation of long, rigid-rod like polynuclear complexes. ethz.ch The coordination of six triazole ligands around the iron center creates an octahedral geometry. ethz.ch Similarly, nickel(II) complexes with 1,2,4-triazole ligands have been shown to adopt distorted octahedral geometries, with the triazole acting as a monodentate ligand. isres.org The ability of 1,2,4-triazoles to form stable complexes with a range of transition metals has made them a subject of significant research interest. mdpi.comscispace.comtennessee.edu

Design and Synthesis of Multidentate 1,2,4-Triazole-Containing Ligands (e.g., Bis-Triazole, Triazole-Pyrazole Hybrids)

To create more complex and functional coordination architectures, significant effort has been dedicated to the design and synthesis of multidentate ligands incorporating the 1,2,4-triazole moiety. These ligands can offer enhanced stability through the chelate effect and provide greater control over the resulting structure and properties of the metal complexes. isres.org

Bis-triazole ligands , which contain two 1,2,4-triazole units connected by a flexible or rigid spacer, are particularly common. tandfonline.com The nature of the spacer group plays a crucial role in determining the conformation of the ligand and, consequently, the dimensionality and topology of the resulting coordination polymer. For instance, flexible spacers can allow the ligand to adopt various conformations to accommodate different metal coordination preferences, while rigid spacers can lead to more predictable and controlled structures. bohrium.com The synthesis of these ligands often involves the reaction of a dihaloalkane or a similar bifunctional molecule with the sodium or potassium salt of 1,2,4-triazole.

Hybrid ligands that combine the 1,2,4-triazole ring with other heterocyclic systems, such as pyrazole (B372694) or pyridine, have also been extensively explored. mdpi.comresearchgate.net These hybrid ligands can offer multiple coordination sites with different electronic and steric properties, leading to complexes with unique structural and functional characteristics. For example, ligands like 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole (abpt) have been used to create intriguing spin-crossover systems. acs.orgnih.gov The synthesis of such ligands often involves multi-step procedures, starting from simple precursors and building up the complexity of the molecule through sequential reactions. researchgate.net The strategic design of these multidentate ligands is a key aspect of crystal engineering, enabling the construction of coordination compounds with desired properties for various applications. scispace.com

Formation and Characterization of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of 1,2,4-triazoles and their multidentate derivatives to bridge metal ions makes them excellent building blocks for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). scispace.comtennessee.edumdpi.comdntb.gov.ua These extended structures are formed through the self-assembly of metal ions and organic ligands into one-, two-, or three-dimensional networks. tandfonline.com The resulting materials can exhibit a wide range of interesting properties, including porosity, catalytic activity, and unique magnetic and optical behaviors. mdpi.comdntb.gov.ua

The dimensionality of the resulting CP or MOF is highly dependent on the coordination geometry of the metal ion and the connectivity of the triazole-based ligand. mdpi.com For example, the use of a simple bridging 1,2,4-triazole can lead to the formation of one-dimensional chains, as seen in many [Fe(R-trz)3]X2 type complexes. mdpi.com The use of more complex, multidentate bis-triazole ligands can result in the formation of two-dimensional layers or even intricate three-dimensional frameworks. tandfonline.com

| Complex | Dimensionality | Key Structural Features | Reference |

| {[Zn(mbtz)(HBTC)]·(H2O)0.5}n | 1D | Loop-like chain structure | tandfonline.com |

| {[Cd(mbtz)(HO−BDC)(H2O)]}n | 2D | Undulated (4,4) network | tandfonline.com |

| [Cd(L1)2(NO3)2(H2O)]N | 2D | 3D interpenetrating structure from 2D network | |

| [Mn(atrc)(H2O)]n·nH2O | 2D MOF | Layered material | mdpi.com |

| [Cd(Hatrc)2(H2O)]n | 1D MOF | --- | mdpi.com |

Investigation of Metal-Ligand Interactions and Coordination Modes

The nature of the interaction between the metal ion and the 1,2,4-triazole ligand is fundamental to understanding the structure and properties of the resulting coordination compounds. acs.orgresearchgate.net The triazole ring offers multiple potential coordination sites, with the N1 and N2 atoms being the most common points of attachment for metal ions. acs.org However, coordination through the N4 atom is also possible, particularly in substituted triazoles. ethz.ch

Computational methods, such as Density Functional Theory (DFT), have been employed to gain deeper insight into the bonding between early transition metals and 1,2,4-triazolato ligands. acs.org These studies have shown that an η²-coordination mode, where both N1 and N2 atoms coordinate to the metal center, can be more stable than an η¹-coordination mode, where only one nitrogen atom is involved. acs.org Solution NMR studies have also provided evidence for the existence of η²-1,2,4-triazolato ligands in transition states, even for complexes that exhibit η¹-coordination in the solid state. acs.org

The specific coordination mode adopted by the triazole ligand can be influenced by several factors, including the steric and electronic properties of the substituents on the triazole ring and the nature of the metal ion itself. rsc.org For instance, the presence of bulky substituents may favor monodentate coordination to minimize steric hindrance. The electronic properties of the ligand, such as its ability to act as a π-acceptor or σ-donor, also play a crucial role in determining the strength and nature of the metal-ligand bond. rsc.org The interplay of these factors leads to a rich variety of coordination geometries and structural motifs in 1,2,4-triazole-based complexes.

Magnetostructural Relationships and Spin-Crossover Properties in 1,2,4-Triazole-Based Coordination Compounds

One of the most fascinating aspects of 1,2,4-triazole coordination chemistry is the occurrence of spin-crossover (SCO) phenomena in certain iron(II) complexes. mdpi.comdntb.gov.uamdpi.com SCO is a process where the spin state of a transition metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by an external stimulus such as temperature, pressure, or light. mdpi.com This property is of great interest for the development of molecular switches, sensors, and data storage devices. ethz.ch

The one-dimensional coordination polymers of the type [Fe(R-trz)3]X2 (where R is a substituent on the N4 position of the triazole ring and X is a counter-anion) are a classic example of SCO compounds. mdpi.com In these systems, the iron(II) ions are in an octahedral coordination environment, bridged by three N1,N2-triazole ligands. The strength of the ligand field created by the triazole ligands is close to the spin-pairing energy of the iron(II) ion, allowing for the transition between the LS (S=0) and HS (S=2) states. nih.gov

The SCO properties of these materials are highly sensitive to subtle changes in their crystal structure, a phenomenon known as the magnetostructural relationship. acs.orgnih.gov Factors such as the nature of the substituent on the triazole ring, the identity of the counter-anion, and the presence of solvent molecules can all influence the critical temperature (Tc) at which the spin transition occurs, as well as the width of the hysteresis loop. mdpi.com For example, in the complex t-{Fe(abpt)2[N(CN)2]2}, where abpt is 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole, two different polymorphs exhibit distinct magnetic behaviors, with one being paramagnetic and the other showing a two-step spin transition. acs.orgnih.gov The correlation between the crystal structure and the magnetic properties in these systems is a key area of research, aiming to understand and control the SCO phenomenon for technological applications. acs.orgnih.gov

| Compound | Spin State Behavior | Key Structural Feature | Reference |

| t-{Fe(abpt)2[N(CN)2]2} Polymorph A | Paramagnetic | Single molecule at center of inversion symmetry | acs.orgnih.gov |

| t-{Fe(abpt)2[N(CN)2]2} Polymorph B | Two-step spin transition | Two symmetry-independent molecules | acs.orgnih.gov |

| Fe(II)(H-trz)2.85(NH2-trz)0.152·H2O | Thermally induced spin transition with large hysteresis | One-dimensional coordination polymer | mdpi.com |

| {Fe(MPEG-trz)32} | Spin crossover transition with slender hysteresis loop | One-dimensional malleable polymer complex | nih.gov |

Electronic and Topographical Influences of Triazole Ligands on Complex Properties

The electronic and topographical characteristics of 1,2,4-triazole ligands have a profound impact on the properties of the resulting coordination complexes. The electronic nature of the triazole ring, which can be tuned by the introduction of electron-donating or electron-withdrawing substituents, influences the ligand field strength and the redox properties of the metal center. beilstein-journals.orgnih.gov

For instance, the introduction of an additional nitrogen atom into the six-membered heterocyclic ring of a pyridyl-triazole ligand can lead to a stabilization of the LUMO (Lowest Unoccupied Molecular Orbital) of the corresponding rhenium(I) complex. mdpi.com This, in turn, affects the photophysical properties of the complex, such as its emission wavelength. mdpi.com Similarly, the isomerism of the triazole group within a ligand can significantly influence the electron distribution and geometry of the resulting complex, ultimately governing its electronic and photoluminescent properties. rsc.org

The topography of the triazole ligand, including its size, shape, and the presence of bulky substituents, can also play a crucial role in determining the structure and properties of the complex. beilstein-journals.org Bulky groups can influence the packing of molecules in the solid state, affecting intermolecular interactions and potentially leading to different polymorphic forms with distinct properties. acs.org Furthermore, the topography of the ligand can impact its ability to coordinate to a metal center and can influence the accessibility of the metal ion to other molecules, which is important for applications in catalysis and sensing. The interplay between the electronic and topographical features of 1,2,4-triazole ligands provides a powerful tool for the rational design of coordination complexes with tailored properties. beilstein-journals.org

Catalytic Applications of 1,2,4 Triazole Metal Complexes

Homogeneous and Heterogeneous Catalysis Utilizing 1,2,4-Triazole (B32235) Ligands

The catalytic applications of 1,2,4-triazole-metal complexes span both homogeneous and heterogeneous systems, each offering distinct advantages. tennessee.edutennessee.edu In homogeneous catalysis, the catalyst is dissolved in the reaction medium, leading to high activity and selectivity due to the well-defined nature of the active sites. bohrium.comingentaconnect.com However, the separation of the catalyst from the product mixture can be challenging. tennessee.edubohrium.com

To address this limitation, significant research has focused on the development of heterogeneous catalysts by immobilizing 1,2,4-triazole complexes on solid supports. tennessee.edutennessee.edu This approach facilitates catalyst recovery and recycling, prevents metal contamination of the products, and often enhances catalyst stability. tennessee.edu Common solid supports include silica (B1680970), carbon black, and polymers. tennessee.edutennessee.edu For instance, 1,2,4-triazine-functionalized silica has been shown to be an effective support for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, with the immobilized catalyst demonstrating high yields and minimal copper leaching over multiple cycles. tennessee.edu

The choice between homogeneous and heterogeneous catalysis often depends on the specific application and desired outcomes, with both methodologies playing a crucial role in the advancement of 1,2,4-triazole-based catalysis. tennessee.edu

Applications in Hydrocarbon Oxidation Reactions

Metal complexes incorporating 1,2,4-triazole ligands have demonstrated considerable potential in catalyzing the oxidation of hydrocarbons, a class of reactions of significant industrial importance. tennessee.edursc.org These catalysts have shown remarkable activity and selectivity under relatively mild conditions, offering a more environmentally benign alternative to traditional oxidation methods that often require harsh conditions and produce significant waste. rsc.orggoogle.com

One of the most challenging and sought-after transformations is the selective oxidation of methane (B114726) to methanol (B129727). google.commpg.de Homogeneous and heterogeneous catalysts comprising 1,2,4-triazole ligands and transition metals, particularly iron and copper, have been investigated for this purpose. tennessee.edugoogle.com These catalysts aim to mimic the function of methane monooxygenase enzymes, which catalyze this reaction in nature under physiological conditions. google.com The goal is to achieve high selectivity for methanol and other C1 and C2 oxidation products like formaldehyde, formic acid, ethanol, and acetic acid, while minimizing overoxidation to carbon dioxide. google.com Research has explored the use of these catalysts with molecular oxygen as the oxidant, often in aqueous media and at atmospheric pressure. google.com

In the realm of styrene (B11656) oxidation, copper(II) complexes with 1,2,4-triazole derivatives have been shown to selectively catalyze the oxidation of styrene to benzaldehyde (B42025). rsc.orgrsc.org This reaction is significant as benzaldehyde is a valuable chemical intermediate. rsc.org Studies have demonstrated that these catalysts, in the presence of an oxidant like hydrogen peroxide, can achieve high conversions and selectivities for benzaldehyde. rsc.orgmdpi.com The catalytic activity is influenced by the structure of the triazole ligand and the coordination geometry of the copper complex. rsc.org

Below is a table summarizing the catalytic performance of some 1,2,4-triazole-metal complexes in hydrocarbon oxidation reactions.

| Catalyst System | Substrate | Oxidant | Major Product(s) | Key Findings |

| 1,2,4-Triazole-Transition Metal Complexes | Methane | Molecular Oxygen | Methanol, Formaldehyde, Acetic Acid | Capable of selective oxidation under mild conditions. google.com |

| Copper(II)-3-methyl-5-pyridin-2-yl-1,2,4-triazole | Styrene | Hydrogen Peroxide | Benzaldehyde | High selectivity towards benzaldehyde. rsc.orgrsc.org |

| Copper(II)-3-methyl-5-pyridin-2-yl-1,2,4-triazole | Cyclohexane | Hydrogen Peroxide | Cyclohexanol, Cyclohexanone (KA oil) | Effective for the oxidation of saturated hydrocarbons. rsc.orgrsc.org |

| Ni(II)-Triazolylidene Schiff Base Complexes | Styrene | Hydrogen Peroxide | Benzaldehyde | Good catalytic activity with high selectivity. mdpi.com |

Catalysis in Other Organic Transformations

The utility of 1,2,4-triazole-metal complexes extends beyond hydrocarbon oxidation to other important organic transformations, including aziridination and the formation of aminoalcohols. tennessee.edugoogle.com

Aziridines are valuable building blocks in organic synthesis, and their formation through the metal-catalyzed reaction of olefins with a nitrene source is a key synthetic method. nih.gov Catalysts based on 1,2,4-triazole ligands and transition metals, such as copper, have been developed for aziridination reactions. tennessee.edugoogle.com These catalytic systems facilitate the transfer of a nitrene group to an olefin, leading to the corresponding aziridine. google.com The choice of the nitrogen source, which can include organic azides or iodoimanes, is an important parameter in these reactions. google.com Research in this area has focused on developing mild and efficient catalytic systems with a broad substrate scope. tennessee.edu

Vicinal aminoalcohols are another important class of organic compounds with applications in pharmaceuticals and as chiral ligands. researchgate.net The synthesis of aminoalcohols from alkenes can be achieved using 1,2,4-triazole-metal complex catalysts. google.com This transformation typically involves the catalytic aminohydroxylation of the alkene, where an amino group and a hydroxyl group are added across the double bond. researchgate.net This method provides a direct route to these valuable products from readily available starting materials. google.com

Electrocatalytic Applications (e.g., Oxygen Reduction Reaction in Fuel Cells)

In addition to their role in organic synthesis, 1,2,4-triazole-metal complexes have shown significant promise as electrocatalysts, particularly for the oxygen reduction reaction (ORR) in fuel cells. tennessee.edutennessee.edu The slow kinetics of the ORR is a major challenge in the development of efficient fuel cells, and there is a strong interest in finding alternatives to expensive platinum-based catalysts. tennessee.edudissertation.com

Copper complexes of 1,2,4-triazole derivatives, particularly those supported on carbon black, have emerged as highly active and durable electrocatalysts for the ORR in acidic environments. tennessee.edutennessee.eduillinois.edu Research has focused on optimizing the catalyst performance by studying the effects of synthesis conditions, the nature of the carbon support, and the electronic properties of the triazole ligand. tennessee.edu It has been found that electron-donating substituents on the triazole ring generally enhance the catalytic activity for the ORR. tennessee.edu These non-precious metal catalysts represent a cost-effective alternative for fuel cell applications. tennessee.edu

The following table provides an overview of the electrocatalytic performance of some 1,2,4-triazole-based catalysts.

| Electrocatalyst | Application | Key Features |

| Carbon Black Immobilized Copper(II)-1,2,4-triazole Complexes | Oxygen Reduction Reaction (ORR) in Fuel Cells | Potential alternative to platinum-based catalysts, showing remarkable activity and selectivity. tennessee.edu |

| Copper(II)-3,5-diamino-1,2,4-triazole (Cu-DATZ) on Carbon Support | Oxygen Reduction Reaction (ORR) | High activity for the 4-electron reduction of oxygen to water. dissertation.comillinois.edu Mechanistic studies have been conducted to understand the reaction pathway. tennessee.edu |

| Membrane-Modified Metal Triazole Complexes | Electrocatalytic Reduction of O₂ and CO₂ | Controls the kinetics of proton transfer to the catalytic sites. frontiersin.org |

Mechanistic Insights into 1,2,4-Triazole-Mediated Catalysis

Further research is required to explore the potential of 4-Propan-2-yl-1,2,4-triazol-3-amine as a ligand in homogeneous and heterogeneous catalysis and to elucidate the mechanisms of any such catalytic reactions. Such studies would involve the synthesis and characterization of its metal complexes, evaluation of their catalytic activity in various organic transformations, and detailed kinetic and spectroscopic studies to understand the catalytic cycle.

Applications of 1,2,4 Triazole Derivatives in Materials Science

Organic Electronic Materials

The electron-deficient triazole ring is a key feature that has been exploited in the development of organic electronic materials. benthamdirect.comresearchgate.net These materials are crucial for the fabrication of advanced devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Electron-Transport and Hole-Blocking Properties

1,2,4-triazole (B32235) derivatives are notable for their excellent electron-transport and hole-blocking capabilities. benthamdirect.comresearchgate.net In electronic devices, efficient operation requires balanced charge injection and transport. Triazole-based materials facilitate the movement of electrons while impeding the flow of holes, preventing charge recombination at interfaces and confining it to the desired emissive layer. acs.orgnii.ac.jp For instance, the compound 3-(4-Biphenyl)-4-phenyl-5-(4-tert-butylphenyl)-1,2,4-triazole was one of the early derivatives identified as an effective electron-transport material (ETM). researchgate.netacs.org More recent innovations include bipyridyl-substituted triazoles, which have demonstrated enhanced electron mobility, reaching values above 10⁻⁴ cm²/Vs, while maintaining strong hole-blocking properties. nii.ac.jp This dual functionality makes them highly valuable for improving the efficiency and performance of organic electronic devices. benthamdirect.comnii.ac.jp

Applications in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, 1,2,4-triazole derivatives are frequently employed as either ETMs or host materials for the emissive layer. benthamdirect.comacs.org Their high electron affinity and wide bandgap prevent exciton (B1674681) quenching at the cathode and allow for efficient blue emission. acs.org For example, bipolar host materials incorporating a 1,2,4-triazole unit as the electron-accepting moiety and carbazole (B46965) as the electron-donating group have been developed for highly efficient red phosphorescent OLEDs (PhOLEDs). osti.gov One such device achieved a maximum external quantum efficiency (EQE) of 16.60% with minimal efficiency roll-off at high brightness. osti.gov Similarly, blue-emitting OLEDs using triazole-phenanthroimidazole derivatives have shown maximum EQEs of up to 7.3% and stable color coordinates at a luminance of 1000 cd/m². rsc.org

Table 1: Performance of OLEDs Incorporating 1,2,4-Triazole Derivatives

| Device Type | Triazole Derivative Role | Max. Efficiency | Brightness/Luminance | Ref. |

| Red PhOLED | Bipolar Host (2Cz-TAZ-2Cz) | 16.60% EQE, 12.4 cd/A | >10,000 cd/m² | osti.gov |

| Blue OLED | Bipolar Emitter (4NTAZ-PPI) | 7.3% EQE | CIE (0.149, 0.131) @ 1000 cd/m² | rsc.org |

| Phosphorescent OLED | HTL/ETL (Bpy-TAZ-03) | ~10% EQE | Low operation voltage | nii.ac.jp |

| Green-emitting OLED | Emissive ETM (Copolymer 25) | 14.5 cd/A | ~10,000 cd/m² | acs.org |

Role in Organic Photovoltaic Cells

In the realm of organic photovoltaics (OPVs), 1,2,4-triazole derivatives are used to construct donor-acceptor (D-A) conjugated polymers. sioc-journal.cn These polymers are designed to have low bandgaps to maximize the absorption of the solar spectrum. The electron-withdrawing triazole unit is paired with an electron-donating unit, such as thiophene, to facilitate intramolecular charge transfer upon photoexcitation. sioc-journal.cnresearchgate.net The performance of OPV devices can be tuned by altering the polymer backbone. For instance, bulk-heterojunction solar cells fabricated by blending a triazole-based polymer (PB-TTZT) with a fullerene acceptor (PC₆₁BM) achieved a power conversion efficiency (PCE) of 1.18% under standard AM1.5G illumination. sioc-journal.cn The inclusion of the triazole moiety was also found to improve material solubility and film morphology, which are critical for device fabrication and performance. researchgate.net

Polymeric Materials and Coatings

The incorporation of 1,2,4-triazole units into polymer backbones can significantly enhance their properties. For example, linear polyurethane ureas containing 3,5-diamino-1,2,4-triazole segments have shown substantially improved tensile strength, reaching up to 58 MPa. researchgate.net These polymers also exhibit good thermal stability up to 310°C and demonstrate resistance to degradation upon exposure to UV radiation. researchgate.net

In the field of protective coatings, 1,2,4-triazole derivatives are used as additives to epoxy resins. journalijar.com By physically incorporating amino triazole derivatives into an epoxy formulation, coatings with enhanced anticorrosive properties can be created. journalijar.com Furthermore, polymers containing 1,2,4-triazole and tetrazole groups have been synthesized and applied as anticorrosion coatings on stainless steel, with performance further enhanced by the addition of ZnO nanoparticles. bohrium.comajchem-a.com

Functional Materials for Sensors and Data Storage Devices

The unique binding and electronic properties of 1,2,4-triazoles make them suitable for applications in sensors and data storage. benthamdirect.comnih.gov Triazole derivatives have been developed as chemosensors capable of detecting a range of analytes, including metal ions and anions. researchgate.net For example, a derivative containing both a thiol group and an azo moiety acts as a selective naked-eye sensor for acetate (B1210297) anions. researchgate.net The ability of the triazole nitrogen atoms to act as ligands for transition metals is key to their use in sensor materials. ethz.chvulcanchem.com Iron(II) complexes with 4-substituted-1,2,4-triazoles can exhibit spin-crossover behavior, leading to a change in color and magnetic properties with temperature, a phenomenon known as thermochromism, which is promising for sensor applications. ethz.ch

The use of metal-free 1,2,4-triazole derivatives has also been explored for data storage devices, highlighting the versatility of this class of compounds in materials science. benthamdirect.comresearchgate.net

Corrosion Inhibition in Metal Systems

1,2,4-triazole derivatives are highly effective corrosion inhibitors for various metals and alloys, including mild steel, carbon steel, and stainless steel, in aggressive acidic environments. mdpi.comnih.govbohrium.comresearchgate.net Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to the corrosive medium. nih.govmdpi.com This adsorption occurs through the heteroatoms (nitrogen and, if present, sulfur) which have lone pairs of electrons that can coordinate with the d-orbitals of the metal. nih.gov

These compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.combohrium.com Studies have demonstrated exceptionally high protection efficiencies, in some cases exceeding 97%. mdpi.combohrium.com For example, 5-hexylsulfanyl-1,2,4-triazole (HST) showed 97% inhibition efficiency for carbon steel in 1.0 M HCl. bohrium.com Furthermore, some triazole derivatives not only protect against general corrosion but also prevent hydrogen absorption into the steel, which can cause embrittlement and loss of mechanical ductility. mdpi.commdpi.com The degree of protection from hydrogen absorption can be as high as 97%. mdpi.com

Table 2: Corrosion Inhibition Efficiency of 1,2,4-Triazole Derivatives

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Ref. |

| 5-hexylsulfanyl-1,2,4-triazole (HST) | Carbon Steel | 1.0 M HCl | 97 | bohrium.com |

| 3,5-bis(disubstituted)-4-amino-1,2,4-triazole | Mild Steel | 2 M H₃PO₄ | 86 | nih.gov |

| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate | Mild Steel | 1.0 M HCl | 95.3 | nih.gov |

| Unspecified Triazole Derivatives | Various Steels | 1-6 M H₂SO₄ | >99 | mdpi.com |

Applications in Proton Exchange Membrane Fuel Cells (PEMFCs)